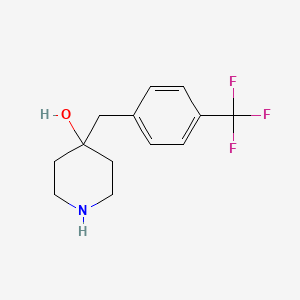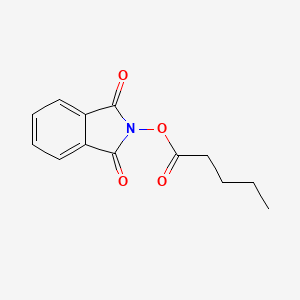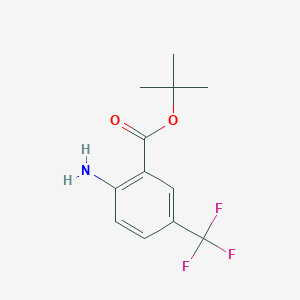![molecular formula C9H13ClN2O B13566158 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide](/img/structure/B13566158.png)
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is a chemical compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing nitrogen
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide typically involves the reaction of 2-chloropropanoyl chloride with 2-(1H-pyrrol-1-yl)ethylamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as amines or thiols.
Oxidation Reactions: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethylformamide (DMF).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products
Substitution: Formation of N-substituted propanamides.
Oxidation: Formation of pyrrole-2,5-dione derivatives.
Reduction: Formation of N-[2-(1H-pyrrol-1-yl)ethyl]propanol.
Aplicaciones Científicas De Investigación
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The pyrrole ring structure allows for interactions with various biological molecules, potentially leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]acetamide
- N-(2-chloroethyl)pyrrolidine
- 2-chloro-N-(2-pyridyl)acetamide
Uniqueness
2-chloro-N-[2-(1H-pyrrol-1-yl)ethyl]propanamide is unique due to its specific substitution pattern and the presence of both a pyrrole ring and a chloropropanamide moiety
Propiedades
Fórmula molecular |
C9H13ClN2O |
|---|---|
Peso molecular |
200.66 g/mol |
Nombre IUPAC |
2-chloro-N-(2-pyrrol-1-ylethyl)propanamide |
InChI |
InChI=1S/C9H13ClN2O/c1-8(10)9(13)11-4-7-12-5-2-3-6-12/h2-3,5-6,8H,4,7H2,1H3,(H,11,13) |
Clave InChI |
HDMJMZYNGVAGMT-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)NCCN1C=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1R,3R,5S)-8-cyclopropyl-8-azabicyclo[3.2.1]octane-3-carboxylicacid](/img/structure/B13566088.png)

![Methyl 2-methyl-5-propyl-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13566099.png)


![[4-(2-Aminoethyl)-2-fluorophenyl]methanol](/img/structure/B13566130.png)







